molecular formula C22H25N3O4S2 B2913788 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide CAS No. 892855-90-2

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide

Cat. No. B2913788
CAS RN: 892855-90-2
M. Wt: 459.58
InChI Key: YLYLEWCBVOPOEH-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C22H25N3O4S2 and its molecular weight is 459.58. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties

The thiazole moiety in HMS3519J19 has been investigated for its potential as an anticancer agent. Studies have shown that certain thiazole derivatives exhibit cytotoxic effects against cancer cells, making them promising candidates for chemotherapy .

Antimicrobial Activity

Thiazole-based compounds, including HMS3519J19, have demonstrated antimicrobial properties. These molecules can inhibit the growth of bacteria, fungi, and other pathogens. Researchers are exploring their use in developing novel antibiotics and antifungal agents .

Antioxidant Effects

Thiazoles possess antioxidant activity, which is crucial for protecting cells from oxidative stress and preventing damage caused by free radicals. HMS3519J19 may contribute to antioxidant defense mechanisms, potentially benefiting overall health .

Anti-Inflammatory Potential

Inflammation plays a role in various diseases, including chronic conditions. Thiazole derivatives, such as HMS3519J19, have been studied for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and offer therapeutic opportunities .

Neuroprotective Applications

Some thiazole-based compounds exhibit neuroprotective properties. They may help prevent neurodegenerative diseases by preserving neuronal function and reducing oxidative damage. HMS3519J19 could be explored further in this context .

Cardiovascular Health

Thiazoles have been associated with antihypertensive effects. Research suggests that these compounds can regulate blood pressure and improve cardiovascular health. HMS3519J19 might contribute to managing hypertension .

Industrial Applications

Beyond health-related fields, thiazoles find applications in industry. They are used as intermediates in the synthesis of dyes, pigments, and rubber vulcanization agents. HMS3519J19’s structural features could be harnessed for industrial purposes .

Photographic Sensitizers

Thiazoles have historically been employed as photographic sensitizers. Their ability to enhance light sensitivity in photographic emulsions makes them valuable in photography and imaging technology .

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S2/c1-14-6-11-19-20(15(14)2)23-22(30-19)24-21(26)16-7-9-18(10-8-16)31(27,28)25(3)13-17-5-4-12-29-17/h6-11,17H,4-5,12-13H2,1-3H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYLEWCBVOPOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide

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